molecular formula C11H10F3N3 B1399531 1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine CAS No. 1104806-98-5

1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine

Cat. No.: B1399531
CAS No.: 1104806-98-5
M. Wt: 241.21 g/mol
InChI Key: ZSZBNOWRQXRHRD-UHFFFAOYSA-N
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Description

1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrazol-4-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-(trifluoromethyl)benzaldehyde.

    Formation of Benzylamine: The benzaldehyde undergoes reductive amination to form 4-(trifluoromethyl)benzylamine.

    Pyrazole Formation: The benzylamine is then reacted with hydrazine and an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl or pyrazole derivatives.

Scientific Research Applications

1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It can modulate pathways related to cell signaling, metabolism, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

    4-(trifluoromethyl)benzylamine: Shares the trifluoromethylbenzyl moiety but lacks the pyrazole ring.

    1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness: 1-(4-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine is unique due to the combination of the trifluoromethylbenzyl and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-8(2-4-9)6-17-7-10(15)5-16-17/h1-5,7H,6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZBNOWRQXRHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401201629
Record name 1-[[4-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401201629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104806-98-5
Record name 1-[[4-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1104806-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[4-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401201629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Nitro-1-(4-trifluoromethyl-benzyl)-1H-pyrazole (2.40 g, 0.00867 mol) was dissolved in Methanol (3.0E1 mL, 0.74 mol) and 10% Palladium on carbon (0.180 g) was added. The reaction was hydrogenated under balloon pressure for 2 days. The reaction was filtered through celite and concentrated in vacuo to give 2.08 g of product as a red oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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